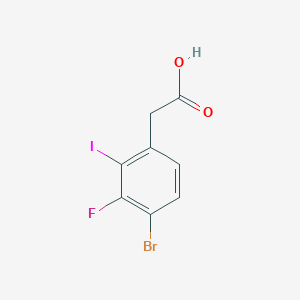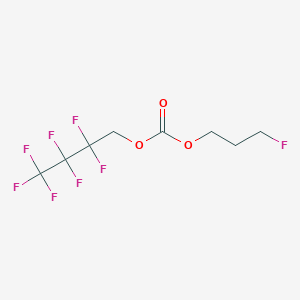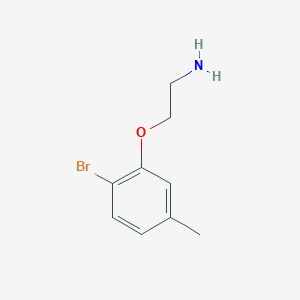
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with two fluorine atoms at the 2 and 6 positions and a tetrahydro-2H-pyran-4-yl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoic acid and tetrahydro-2H-pyran.
Formation of the Intermediate: The tetrahydro-2H-pyran group is introduced to the benzoic acid core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation.
Final Product Formation: The intermediate is then subjected to further reactions to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent systems to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the tetrahydro-2H-pyran group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the tetrahydro-2H-pyran group, making it less complex and potentially less versatile in certain applications.
4-(Tetrahydro-2H-pyran-4-yl)benzoic acid: Lacks the fluorine atoms, which can affect its reactivity and interactions with other molecules.
Uniqueness
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both fluorine atoms and the tetrahydro-2H-pyran group
特性
分子式 |
C12H12F2O3 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC名 |
2,6-difluoro-4-(oxan-4-yl)benzoic acid |
InChI |
InChI=1S/C12H12F2O3/c13-9-5-8(7-1-3-17-4-2-7)6-10(14)11(9)12(15)16/h5-7H,1-4H2,(H,15,16) |
InChIキー |
WMAUHAAQSOAFSC-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=CC(=C(C(=C2)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)



![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)


![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
